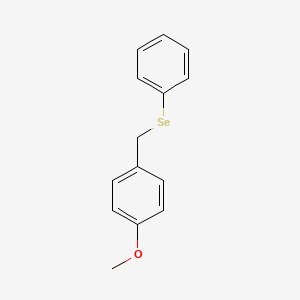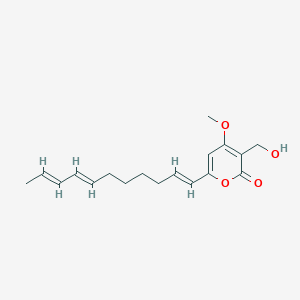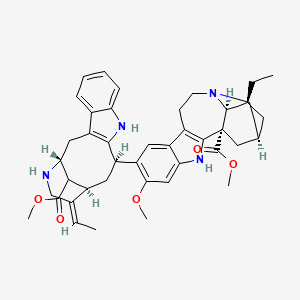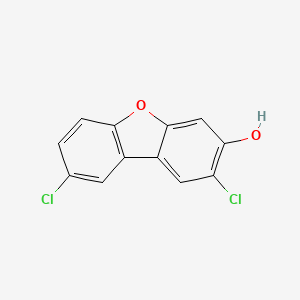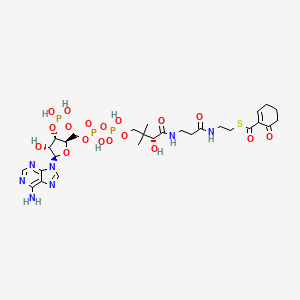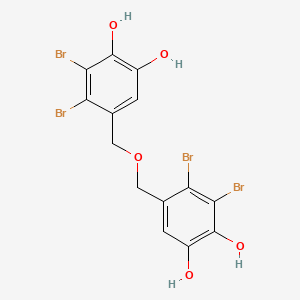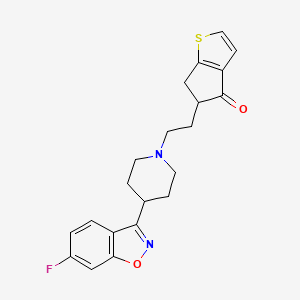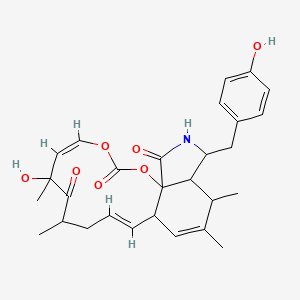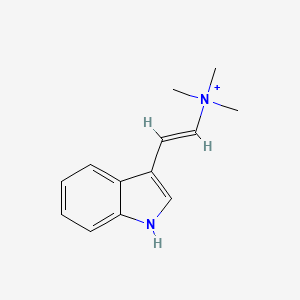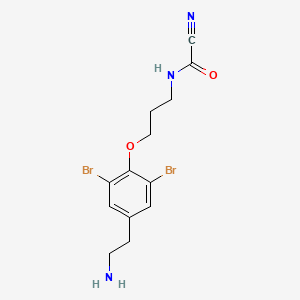
Ceratinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceratinamine is a natural product found in Suberea, Aplysinella, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antifouling and Cytotoxic Properties
Ceratinamine, a bromotyrosine derivative found in marine sponges, exhibits significant antifouling properties. It inhibits the larval settlement and metamorphosis of barnacles, a critical feature for maintaining marine structures and vessels. Moreover, ceratinamine has shown cytotoxicity against certain cancer cell lines, indicating potential for development into anticancer agents (Tsukamoto et al., 1996).
Role in Cancer Research
Ceratinamine, along with its analogues, has been studied for its role in cancer research. Some derivatives of ceratinamine have shown limited cytotoxic activity against human cancer cell lines, suggesting the importance of specific molecular structures for such activities. These insights contribute to the exploration of new molecular scaffolds for potent anticancer agents (Lee et al., 2013).
Unique Molecular Features
The structure of ceratinamine, particularly the presence of unusual moieties like cyanoformamide, has been a point of interest in natural products research. This unique structural aspect can offer insights into the synthesis of novel compounds and their potential applications (Fu & Schmitz, 1999).
Antibacterial and Antiproliferative Effects
Studies on ceratinamine and its derivatives have indicated their antibacterial properties against specific bacterial strains. Additionally, some derivatives have shown potent antiproliferative activities against certain cancer cell lines, further reinforcing their potential in anticancer research (Shaala et al., 2015).
Propiedades
Nombre del producto |
Ceratinamine |
|---|---|
Fórmula molecular |
C13H15Br2N3O2 |
Peso molecular |
405.08 g/mol |
Nombre IUPAC |
N-[3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propyl]-1-cyanoformamide |
InChI |
InChI=1S/C13H15Br2N3O2/c14-10-6-9(2-3-16)7-11(15)13(10)20-5-1-4-18-12(19)8-17/h6-7H,1-5,16H2,(H,18,19) |
Clave InChI |
VLXGYEMZRIGDRH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCCNC(=O)C#N)Br)CCN |
Sinónimos |
ceratinamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



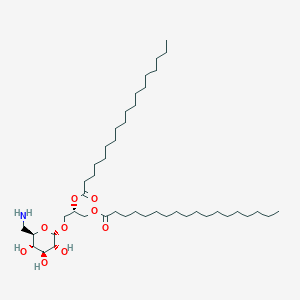
![[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate](/img/structure/B1251905.png)
